3,6-Dimethoxy-2-nitroaniline

Catalog No.
S3543180
CAS No.
26002-57-3
M.F
C8H10N2O4
M. Wt
198.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dimethoxy-2-nitroaniline

CAS Number

26002-57-3

Product Name

3,6-Dimethoxy-2-nitroaniline

IUPAC Name

3,6-dimethoxy-2-nitroaniline

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

InChI

InChI=1S/C8H10N2O4/c1-13-5-3-4-6(14-2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3

InChI Key

IYZRKVSLWPDVKX-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])N

3,6-Dimethoxy-2-nitroaniline is an organic compound with the molecular formula C8H10N2O4C_8H_{10}N_2O_4. It is classified as a derivative of aniline, characterized by the substitution of two methoxy groups and one nitro group on the benzene ring. The compound features a unique arrangement of functional groups that influences its chemical behavior and potential applications in various fields, including chemistry and biology. The nitro group is known for its ability to undergo reduction, while the methoxy groups can affect the compound's solubility and reactivity in biological systems.

  • Reduction: The nitro group can be reduced to an amino group using various reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides. This reaction can yield 3,6-dimethoxy-2-phenylenediamine as a product.
  • Substitution: The methoxy groups can be substituted by nucleophiles under suitable conditions, leading to various substituted anilines depending on the nucleophile used.
  • Oxidation: Although less common, oxidation reactions can occur, producing corresponding nitroso or nitro compounds. Common reagents for these reactions include hydrogen gas with palladium catalysts for reduction and strong oxidizing agents like potassium permanganate for oxidation.

Major Products from Reactions

Reaction TypeProduct
Reduction3,6-dimethoxy-2-phenylenediamine
SubstitutionVarious substituted anilines
OxidationCorresponding nitroso or nitro compounds

3,6-Dimethoxy-2-nitroaniline has been investigated for its potential biological activities. Research suggests that it may exhibit antimicrobial and anticancer properties. The mechanism of action appears to involve the reduction of the nitro group to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of cell proliferation in certain cancer cell lines .

The synthesis of 3,6-Dimethoxy-2-nitroaniline typically involves two main steps:

  • Nitration: The precursor, 1,4-dimethoxybenzene, is nitrated using a mixture of nitric acid and sulfuric acid to produce 2,3-dinitro-1,4-dimethoxybenzene.
  • Reduction: The dinitro compound is then reduced using iron(III) chloride hexahydrate in methanol followed by hydrazine monohydrate to yield 3,6-Dimethoxy-2-nitroaniline.

In industrial settings, these methods are scaled up using continuous flow reactors and advanced purification techniques like column chromatography to optimize yields and cost-effectiveness .

3,6-Dimethoxy-2-nitroaniline finds several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
  • Biology: Due to its potential biological activities, it is studied for drug development and therapeutic applications.
  • Industry: The compound is utilized in producing specialty chemicals and as a precursor in various industrial processes .

Studies on the interactions of 3,6-Dimethoxy-2-nitroaniline with biological molecules indicate that its nitro group plays a crucial role in mediating these interactions. The reduction of the nitro group can lead to reactive intermediates that may interact with enzymes and receptors within cells. These interactions are essential for understanding its biological effects and potential therapeutic uses .

3,6-Dimethoxy-2-nitroaniline shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure DescriptionUniqueness
2-NitroanilineNitro group at the ortho positionLacks methoxy groups; simpler structure
3-NitroanilineNitro group at the meta positionSimilar reactivity but different substitution pattern
4-NitroanilineNitro group at the para positionDifferent electronic properties due to substitution

Uniqueness: The distinct substitution pattern of two methoxy groups and one nitro group on the benzene ring makes 3,6-Dimethoxy-2-nitroaniline unique compared to its isomers. This configuration imparts specific chemical properties and reactivity that are advantageous for particular applications in organic synthesis and research .

XLogP3

1.6

Dates

Last modified: 02-18-2024

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